![molecular formula C24H16FNO5 B298636 4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B298636.png)
4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate
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Overview
Description
4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate, also known as FOY-305, is a synthetic compound that has shown potential in scientific research applications.
Mechanism of Action
4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate is believed to exert its effects through the inhibition of proteases, specifically serine proteases. This inhibition leads to the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate has been shown to have anti-inflammatory effects, as well as anti-cancer effects. 4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate has also been studied for its potential in treating Alzheimer's disease, although the exact mechanism of action in this context is not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate is its potential as a therapeutic agent for various diseases and conditions. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For 4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate include further studies on its potential as a therapeutic agent for various diseases and conditions, as well as studies on its mechanism of action and potential side effects. Additionally, research on the synthesis of 4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate and related compounds may lead to the development of more potent and selective protease inhibitors.
Synthesis Methods
4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate is synthesized through a multi-step process that involves the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate to form 2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-carbaldehyde. This intermediate is then reacted with 4-[(4-methoxyphenyl)diazenyl]benzoic acid to form 4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate.
Scientific Research Applications
4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate has been studied for its potential in treating various diseases and conditions. One study found that 4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that 4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate inhibited the growth of cancer cells in vitro and in vivo. 4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate has also been studied for its potential in treating Alzheimer's disease.
properties
Product Name |
4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate |
---|---|
Molecular Formula |
C24H16FNO5 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H16FNO5/c1-29-19-11-7-16(8-12-19)23(27)30-20-9-5-15(6-10-20)13-21-24(28)31-22(26-21)17-3-2-4-18(25)14-17/h2-14H,1H3/b21-13- |
InChI Key |
QWYVDIHHQQROOV-BKUYFWCQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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